Cas no 79615-80-8 (1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone)
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
- 1-(2-[(4-CHLOROBENZYL)OXY]PHENYL)-1-ETHANONE
- 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone
- 1-{2-[(4-Chlorobenzyl)oxy]phenyl}-1-ethanone
- Ethanone, 1-[2-[(4-chlorophenyl)methoxy]phenyl]-
- 1-(2-(4-chlorobenzyloxy)phenyl)ethanone
- 1-{2-[(4-chlorophenyl)methoxy]phenyl}ethanone
- chlorobenzyloxyphenylethanone
- 1-[2-(4-Chloro-benzyloxy)-phenyl]-ethanone
- 1-(2-((4-chlorobenzyl)oxy)phenyl)ethan-1-one
- 1-{2-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
- DTXSID90377218
- CS-0363304
- 4R-0329
- MFCD03001268
- AKOS000203244
- AB12792
- FT-0680385
- 79615-80-8
- A839723
- J-502874
- 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone
-
- MDL: MFCD03001268
- Inchi: 1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
- InChI Key: JNNKBNAEBIMZBA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)COC1C=CC=CC=1C(C)=O
Computed Properties
- Exact Mass: 260.06000
- Monoisotopic Mass: 260.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Density: 1.198
- Melting Point: 73-75°C
- Boiling Point: 383.5°Cat760mmHg
- Flash Point: 153.3°C
- Refractive Index: 1.579
- PSA: 26.30000
- LogP: 4.12160
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121849-5g |
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone |
79615-80-8 | 95% | 5g |
$400.00 | 2023-09-01 | |
| TRC | C651870-10mg |
1-{2-[(4-Chlorobenzyl)Oxy]Phenyl}-1-Ethanone |
79615-80-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C651870-50mg |
1-{2-[(4-Chlorobenzyl)Oxy]Phenyl}-1-Ethanone |
79615-80-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C651870-100mg |
1-{2-[(4-Chlorobenzyl)Oxy]Phenyl}-1-Ethanone |
79615-80-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0012-1g |
1-[2-(4-Chloro-benzyloxy)-phenyl]-ethanone |
79615-80-8 | 97% | 1g |
¥0.0 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0012-5g |
1-[2-(4-Chloro-benzyloxy)-phenyl]-ethanone |
79615-80-8 | 97% | 5g |
¥0.0 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0012-25g |
1-[2-(4-Chloro-benzyloxy)-phenyl]-ethanone |
79615-80-8 | 97% | 25g |
¥0.0 | 2025-01-21 | |
| A2B Chem LLC | AC42945-1mg |
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone |
79615-80-8 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AC42945-5mg |
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone |
79615-80-8 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AC42945-500mg |
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone |
79615-80-8 | >95% | 500mg |
$228.00 | 2024-04-19 |
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Suppliers
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone
Compound CAS No. 79615-80-8: 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone
The compound with CAS No. 79615-80-8, commonly referred to as 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone, is a fascinating organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a 4-chlorobenzyl group with a phenolic ether moiety and a ketone functional group. The interplay of these structural elements contributes to its diverse chemical properties and potential uses.
Recent studies have highlighted the importance of 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of drug design targeting specific cellular pathways. The 4-chlorobenzyl group within the molecule has been shown to enhance the compound's ability to interact with biological systems, making it a valuable intermediate in medicinal chemistry.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway often depends on the desired scale of production and the availability of starting materials. For instance, one common approach involves the reaction of 4-chlorobenzyl alcohol with an appropriate phenol derivative under acidic conditions, followed by oxidation to introduce the ketone group.
The structural versatility of 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone makes it an ideal candidate for further functionalization. By modifying the substituents on the benzene rings or altering the ketone group, chemists can tailor the molecule's properties for specific applications. For example, introducing electron-withdrawing groups can increase the compound's reactivity in certain reactions, while electron-donating groups may enhance its stability under physiological conditions.
From an environmental perspective, understanding the fate and transport of 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes degradation under UV light and in the presence of common environmental catalysts, suggesting that it may not persist long-term in aquatic or terrestrial environments.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone with unprecedented accuracy. These computational models provide valuable insights into the molecule's behavior during chemical reactions and its interactions with other substances, facilitating more efficient drug discovery processes.
In conclusion, 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone (CAS No. 79615-80-8) is a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent research findings, underscores its potential as a key player in future scientific advancements.
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